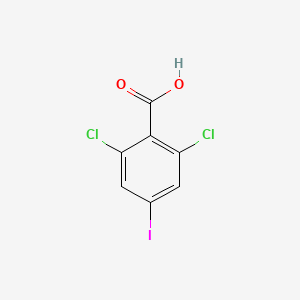

2,6-Dichloro-4-iodobenzoic acid

説明

2,6-Dichloro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3Cl2IO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-iodobenzoic acid consists of a six-membered aromatic ring with two chlorine atoms, one iodine atom, and a carboxylic acid group . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .科学的研究の応用

Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study of iodobenzoic acids, including 2-iodobenzoic acid, a close relative of 2,6-Dichloro-4-iodobenzoic acid. Their research focused on sublimation calorimetry, drop calorimetry, and thermal analysis of these compounds (Tan & Sabbah, 1994).

Crystal Structure Analysis : Bondarenko and Adonin (2021) explored the crystal structures of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine, providing insights into the structural properties of iodobenzoic acid derivatives (Bondarenko & Adonin, 2021).

Synthesis of Hypervalent Iodine Oxidizing Reagents : Zhdankin et al. (2005) reported on the synthesis of esters of 2-iodoxybenzoic acid, a compound structurally similar to 2,6-Dichloro-4-iodobenzoic acid. These esters are valuable as hypervalent iodine oxidizing reagents (Zhdankin et al., 2005).

Determination of Thiol Groups : Srivastava and Bose (1977) used o-diacetoxyiodobenzoate, a derivative of iodobenzoic acid, for determining thiol groups, demonstrating its utility in biochemical assays (Srivastava & Bose, 1977).

Environmental Remediation : Raes et al. (2019) studied Aminobacter sp. MSH1's ability to mineralize 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway, highlighting the environmental significance of chlorobenzoic acids (Raes et al., 2019).

Organic Synthesis Applications : Heiss, Marzi, and Schlosser (2003) discussed the use of 2,6-dihalobenzoic acids, which are chemically related to 2,6-Dichloro-4-iodobenzoic acid, in organic synthesis, demonstrating their reactivity and utility in chemical transformations (Heiss et al., 2003).

Application in Organic Electronics : Tan et al. (2016) applied 4-iodobenzoic acid in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for high-efficiency organic solar cells, indicating the potential use of iodobenzoic acids in electronic applications (Tan et al., 2016).

特性

IUPAC Name |

2,6-dichloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOKETZHRNJXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-iodobenzoic acid | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)